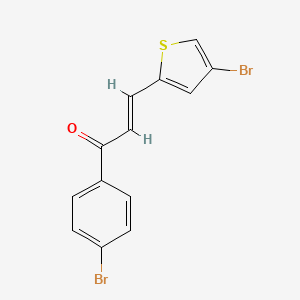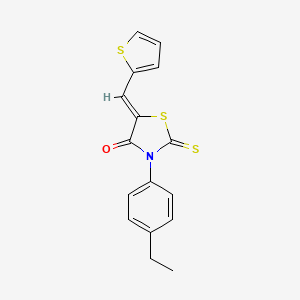
1-(4-bromophenyl)-3-(4-bromo-2-thienyl)-2-propen-1-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar chalcone structures, such as (E)-1-(4-Bromophenyl)-3-(napthalen-2-yl)prop-2-en-1-one, involves crystallization in the triclinic system and is characterized by specific unit cell dimensions. The synthesis employs spectroscopic methods like FTIR, 1H, and 13C NMR, alongside quantum chemical investigations (Thanigaimani et al., 2015).
Molecular Structure Analysis
The molecular structure of such compounds is influenced by weak C-H⋯π interactions, which stabilize the structure in a supramolecular one-dimensional ladder-like arrangement. Quantum chemical methods are used to investigate structural and spectral properties (Thanigaimani et al., 2015).
Chemical Reactions and Properties
Chemical reactions of these compounds are characterized by the formation of donor and acceptor stabilization energies, with molecular bonding localized on different atoms. The reactivity and interaction of these compounds can be explored through molecular docking studies (Ramesh et al., 2020).
Physical Properties Analysis
The physical properties are typically determined through spectroscopic methods. These methods can reveal information about the vibrational frequencies, electronic absorption spectra, and nonlinear optical effects of these compounds (Thanigaimani et al., 2015).
Chemical Properties Analysis
The chemical properties, such as the electron-hole charge transfer within the molecule, are significant for understanding the interaction and stability of these compounds. Techniques like condensed Fukui function and electron density analyses provide insights into these properties (Ramesh et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
The synthesis of benzimidazoles and thienoimidazoles using bromophenyl and bromothiophene derivatives illustrates the compound's utility in generating heterocyclic compounds with potential biological activity. Lygin and Meijere (2009) demonstrated the catalytic synthesis of 1-substituted benzimidazoles and 3H-thieno[2,3-d]imidazoles, leveraging the reactivity of o-bromophenyl isocyanide and 2-bromo-3-isocyanothiophene under CuI catalysis, producing moderate to good yields (Lygin & Meijere, 2009).
Optical and Photophysical Properties
Research on the impact of molecular packing on photochemical properties by Bąkowicz, Galica, and Turowska-Tyrk (2015) explored the structural and pressure influences on chalcone analogs, including derivatives similar to 1-(4-bromophenyl)-3-(4-bromo-2-thienyl)-2-propen-1-one. Their findings contribute to understanding how molecular orientation and intermolecular distances affect photoreactivity, which is crucial for designing photoresponsive materials (Bąkowicz, Galica, & Turowska-Tyrk, 2015).
Spectroscopic Analysis and Chemical Properties
Ramesh et al. (2020) conducted a comprehensive study on the bromo-based thiophen chalcone derivative, utilizing spectroscopy and quantum chemistry methods. This research detailed the molecule's stable conformation, vibrational frequencies, and electronic absorption spectra, offering insight into the compound's chemical properties and potential applications in molecular docking and inhibition studies (Ramesh et al., 2020).
Nonlinear Optical Properties
Investigations into the nonlinear optical properties of chalcone derivatives by Shkir et al. (2019) highlight the potential of such compounds, including 1-(4-bromophenyl)-3-(4-bromo-2-thienyl)-2-propen-1-one, in semiconductor devices. The study emphasizes the importance of structural factors in enhancing the electronic and optical characteristics essential for various optoelectronic applications (Shkir et al., 2019).
Propiedades
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(4-bromothiophen-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2OS/c14-10-3-1-9(2-4-10)13(16)6-5-12-7-11(15)8-17-12/h1-8H/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDSRRZFJIGJAR-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=CC(=CS2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=CC(=CS2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-bromophenyl)-3-(4-bromothiophen-2-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-bromophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4578804.png)
![dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4578812.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2,2-dimethylpropanamide](/img/structure/B4578813.png)


![2-methyl-N-phenyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4578830.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4578839.png)
![N-[2-(2-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B4578847.png)
![3-[(4-isopropylbenzoyl)amino]-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4578848.png)
![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4578861.png)
![3-[({3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4578867.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4578871.png)
![1-[(4-bromo-3-methylphenoxy)acetyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4578881.png)